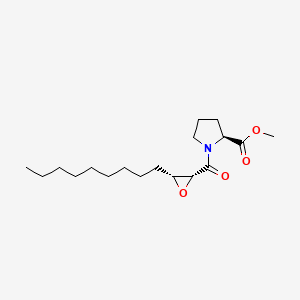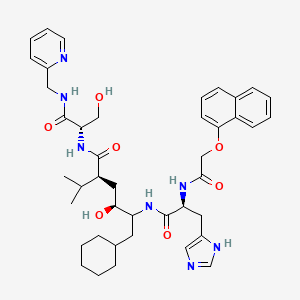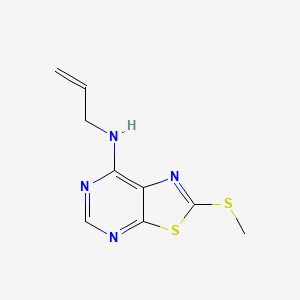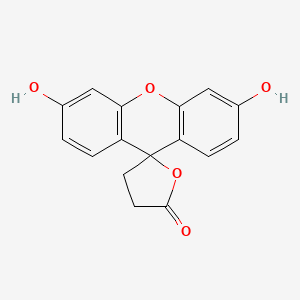
Benzenamine, N,N-diethyl-2,4-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, N,N-diethyl-2,4-dimethyl- is an organic compound belonging to the class of aromatic amines It is characterized by the presence of a benzene ring substituted with an amine group (NH2) and two ethyl groups (C2H5) at the nitrogen atom, along with two methyl groups (CH3) at the 2 and 4 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N-diethyl-2,4-dimethyl- typically involves the alkylation of 2,4-dimethylaniline with diethyl sulfate or diethyl iodide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
2,4-dimethylaniline+diethyl sulfate→Benzenamine, N,N-diethyl-2,4-dimethyl-+by-products
Industrial Production Methods
On an industrial scale, the production of Benzenamine, N,N-diethyl-2,4-dimethyl- can be achieved through continuous flow processes where the reactants are fed into a reactor under controlled conditions of temperature and pressure. The use of catalysts such as palladium or nickel can enhance the reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N,N-diethyl-2,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst are typically used.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Benzenamine, N,N-diethyl-2,4-dimethyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential use in biochemical assays and as a reagent in various biological studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, N,N-diethyl-2,4-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating its lone pair of electrons on the nitrogen atom. This nucleophilic behavior allows it to form covalent bonds with electrophilic species, leading to the formation of new chemical entities.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, N,N-dimethyl-: Similar structure but with two methyl groups instead of ethyl groups.
Benzenamine, N,N-diethyl-: Similar structure but without the methyl groups at the 2 and 4 positions.
Benzenamine, 2,4-dimethyl-: Similar structure but without the diethyl substitution at the nitrogen atom.
Uniqueness
Benzenamine, N,N-diethyl-2,4-dimethyl- is unique due to the presence of both diethyl and dimethyl substitutions, which confer distinct chemical properties and reactivity compared to its analogs
Properties
CAS No. |
6287-43-0 |
|---|---|
Molecular Formula |
C12H19N |
Molecular Weight |
177.29 g/mol |
IUPAC Name |
N,N-diethyl-2,4-dimethylaniline |
InChI |
InChI=1S/C12H19N/c1-5-13(6-2)12-8-7-10(3)9-11(12)4/h7-9H,5-6H2,1-4H3 |
InChI Key |
OBRRGEBETOSWEK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


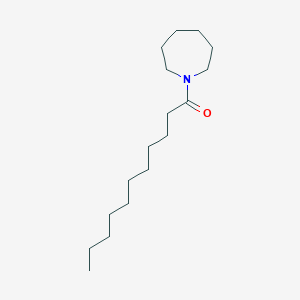
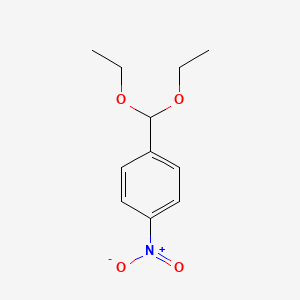
![2-(Ethylamino)-4,6-dimethyl[1,3]thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B12788958.png)

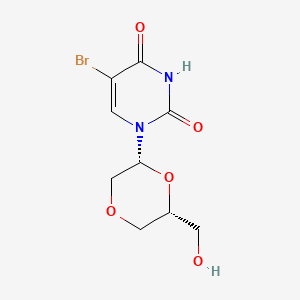
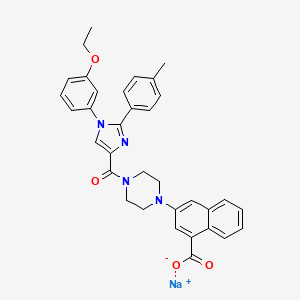
![1-(4-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12788975.png)
